Structural Divergence from GSK3-Selective Analog: Absence of C5-Bromine Redirects Kinase Selectivity
The closest structurally characterized pyrazolo[3,4-b]pyridine analog, N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide (BDBM8392, ChEMBL408564), contains a C5-bromine atom and demonstrates potent GSK3α/β inhibition with IC50 = 7 nM . In contrast, methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate lacks the C5-bromine, which eliminates the heavy halogen's contribution to hydrophobic and halogen-bonding interactions in the GSK3 ATP-binding pocket. The C4-methyl ester and N1-ethyl substitution pattern instead aligns with the pharmacophore for CDK2 inhibition, as demonstrated by related furan-bearing pyrazolo[3,4-b]pyridines (compounds 7b and 12f) that achieve CDK2 IC50 values of 0.46 µM and 0.27 µM respectively, compared to roscovitine at 1.41 µM .
| Evidence Dimension | Kinase inhibition potency and selectivity profile |
|---|---|
| Target Compound Data | No C5 substitution; N1-ethyl, C4-methyl ester, C6-furan-2-yl; predicted CDK2 pharmacophore alignment (direct IC50 not yet reported) |
| Comparator Or Baseline | N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide: IC50 = 7 nM (GSK3α/β); 7b: CDK2 IC50 = 0.46 µM; 12f: CDK2 IC50 = 0.27 µM; roscovitine: CDK2 IC50 = 1.41 µM |
| Quantified Difference | Target compound lacks C5-Br, projected to shift selectivity from GSK3 (7 nM) to CDK2 (sub-µM range based on class SAR) |
| Conditions | In vitro enzyme inhibition assay (GSK3α/β with 10 µM ATP for analog; CDK2/cyclin A2 kinase assay for class comparators) |
Why This Matters
This divergence in kinase selectivity is critical for researchers targeting CDK2 over GSK3, as the absence of the bromine atom reduces off-target GSK3 activity while maintaining the furan pharmacophore needed for CDK2 binding.
- [1] BindingDB. BDBM8392 (N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide). Affinity Data: IC50 7 nM against GSK3α/β. Available at: http://www.bindingdb.org View Source
- [2] Ezzat MAF, Abdel-Aziz HA, Elmasry GF, Abd El-Mageed MMA, Fouad MA, Elewa SI. Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53–MDM2 protein–protein interaction. Drug Dev Res. 2023;84(6):1183-1203. doi:10.1002/ddr.22079 View Source
